tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate
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Overview
Description
tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate: is a carbamate derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is often used as a building block in organic synthesis and has a molecular formula of C12H26N2O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under mild conditions. One common method is the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) . This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate.
Industrial Production Methods: Industrial production of carbamates, including this compound, often involves the use of protecting groups for amines. The tert-butyloxycarbonyl (Boc) protecting group is commonly used and can be removed with strong acid (trifluoroacetic acid) or heat .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation.
Medicine: Potential therapeutic applications in medicinal chemistry due to its ability to form stable carbamate derivatives.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate involves its role as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group is added to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during synthesis. The Boc group can be removed with strong acid, such as trifluoroacetic acid (TFA), through a mechanism involving protonation of the carbonyl oxygen and subsequent cleavage of the tert-butyl group .
Comparison with Similar Compounds
tert-Butyl carbamate: Another carbamate derivative used as a protecting group for amines.
Benzyl carbamate: Used in the synthesis of N-Boc-protected anilines.
Methyl carbamate: Commonly used in organic synthesis and industrial applications.
Uniqueness: tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate is unique due to its specific structure, which provides stability and ease of removal of the Boc protecting group. This makes it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl N-(4-amino-4-methylpentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-6-7-11(4,5)12/h6-8,12H2,1-5H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMOMQPMUBCXAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105090-82-2 |
Source
|
Record name | tert-butyl N-(4-amino-4-methylpentyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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